Ro 363 is a synthetic catecholamine derivative widely employed in scientific research as a pharmacological tool to investigate β-adrenergic receptor (β-AR) function. [, , , , , , , , , , ] Specifically, Ro 363 exhibits selectivity for the β1-AR subtype, albeit with lower potency compared to non-selective β-AR agonists like isoprenaline. [, , , , , , ] This selectivity makes Ro 363 valuable for dissecting the specific roles of β1-ARs in various physiological and pathological processes.
While the provided literature does not detail the specific synthesis methods for Ro 363, it belongs to a class of compounds typically synthesized through multistep organic reactions involving catechol and phenethylamine derivatives. [] These reactions often involve steps like alkylation, reduction, and condensation to assemble the target molecule.
Ro 363 exerts its effects by selectively binding to and activating β1-ARs. [, , , , , , ] This binding initiates a cascade of intracellular signaling events mediated by G proteins, ultimately leading to various physiological responses depending on the tissue and cellular context. For instance, in cardiac tissue, Ro 363's activation of β1-ARs increases heart rate and contractility. [, , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6